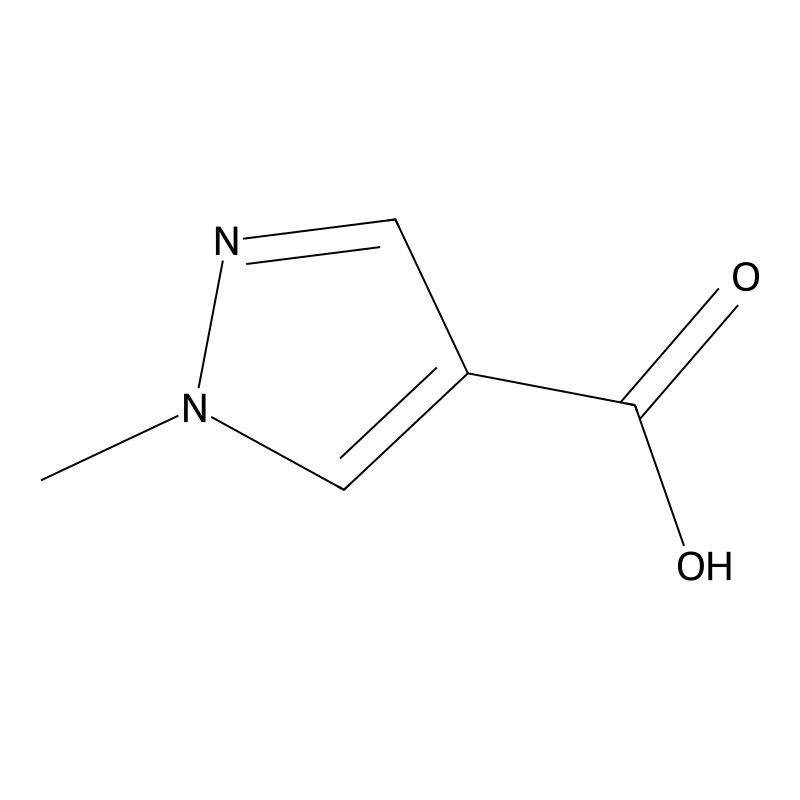

1-methyl-1H-pyrazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-Methyl-1H-pyrazole-4-carboxylic acid (1-M-4-PCA) is a heterocyclic compound synthesized through various methods, including condensation reactions, cyclization reactions, and ring-opening reactions. Researchers have described its synthesis using different starting materials and reaction conditions, allowing for exploration of efficient and scalable production methods [].

Crystallographic Studies:

Single-crystal X-ray diffraction analysis has been employed to determine the crystal structure of 1-M-4-PCA. This technique provides detailed information about the arrangement of atoms and molecules within the crystal lattice, offering insights into the solid-state packing and intermolecular interactions [].

Biological Activity Exploration:

Studies have investigated the potential biological activities of 1-M-4-PCA. Some research suggests its potential as an anticonvulsant, exhibiting activity in animal models of epilepsy []. However, further investigation is needed to understand its mechanism of action and potential therapeutic applications. Additionally, research has explored its potential antifungal and antibacterial properties, although the results are inconclusive and require further exploration [, ].

Metal-Organic Frameworks (MOFs):

1-M-4-PCA has been employed as a ligand in the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with potential applications in gas storage, separation, and catalysis. Researchers have investigated the use of 1-M-4-PCA in MOF design due to its ability to coordinate with various metal ions and its potential for constructing specific pore structures [].

Future Directions:

Research on 1-M-4-PCA is ongoing, with further exploration needed to fully understand its potential applications. This includes:

- In-depth studies of its biological activity: Further investigation is needed to elucidate the mechanisms of action underlying its potential anticonvulsant, antifungal, and antibacterial properties.

- Optimization of its synthesis: Developing efficient and cost-effective methods for large-scale production could be crucial for its potential use in various applications.

- Exploration of its potential in material science: Further research on its role in MOF design and its potential applications in gas storage, separation, and catalysis is warranted.

1-Methyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 126.11 g/mol. It features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, along with a carboxylic acid functional group and a methyl group attached to the pyrazole structure. This compound is notable for its role as a precursor in the synthesis of various agricultural chemicals, particularly fungicides that inhibit succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain .

- Esterification: Reacting with alcohols to form esters.

- Amidation: Formation of amides through reaction with amines.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield 1-methyl-1H-pyrazole.

These reactions are significant in modifying the compound for various applications, including agricultural and pharmaceutical uses.

The biological activity of 1-methyl-1H-pyrazole-4-carboxylic acid is closely related to its derivatives, particularly in their use as fungicides. These compounds act by inhibiting succinate dehydrogenase, which disrupts the mitochondrial respiration process in fungi. This mechanism has made them effective against several fungal species, including those responsible for crop diseases .

The synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods:

- Initial Synthesis: The first reported synthesis involved treating ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and methyl hydrazine, leading to the formation of the pyrazole ring followed by hydrolysis to yield the carboxylic acid .

- Improved Methods: Recent advancements have optimized this process using milder conditions and more environmentally friendly reagents. For instance, sodium enolate of alkyl difluoroacetoacetate can be acidified using carbonic acid generated in situ, enhancing yield and regioselectivity .

1-Methyl-1H-pyrazole-4-carboxylic acid is primarily used as an intermediate in the synthesis of various fungicides. Its derivatives are utilized in agricultural practices to manage crop diseases effectively. Specifically, it has been incorporated into several commercial fungicides that target important fungal pathogens affecting crops like tomatoes and potatoes .

Studies have indicated that 1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives interact with specific proteins involved in fungal metabolism. Molecular docking studies have revealed potential binding interactions with key amino acids in target enzymes, which may help elucidate their mechanism of action against fungal pathogens . Furthermore, research into its interactions with other biochemical pathways continues to be an area of interest.

Several compounds share structural similarities with 1-methyl-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Contains a difluoromethyl group | Used as a precursor for advanced fungicides |

| 3-(Chloromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Contains a chloromethyl group | Potentially more reactive due to chlorine |

| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Contains a trifluoromethyl group | Enhanced lipophilicity may improve bioavailability |

These compounds exhibit variations in their biological activities and chemical properties due to differences in substituents on the pyrazole ring. The presence of different halogen groups can influence their efficacy as agrochemicals or pharmaceuticals.

The synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid historically relies on cyclocondensation reactions between β-keto esters and hydrazine derivatives. A classic approach involves the reaction of ethyl acetoacetate with methylhydrazine under acidic or thermal conditions to form the pyrazole core. This two-step process begins with the formation of 1-methyl-1H-pyrazole-4-carboxylate esters, followed by alkaline or acidic hydrolysis to yield the carboxylic acid. For example, ethyl 1-methyl-1H-pyrazole-4-carboxylate is hydrolyzed using concentrated sulfuric acid (50% v/v) at 50–60°C for 12 hours, achieving yields exceeding 90%.

Another traditional method involves the Sandmeyer-type reaction, where diazonium salts derived from pyrazole precursors are treated with cyanide ions, followed by hydrolysis of the resulting nitrile intermediate. While effective, this route often requires stringent temperature control (−30°C to 20°C) and generates stoichiometric waste, limiting its industrial applicability.

Table 1: Key Traditional Synthesis Methods

Optimized Industrial Synthesis Protocols

Industrial-scale production emphasizes cost efficiency and minimal waste. A patented protocol employs a four-step sequence:

- Condensation: Ethyl acetoacetate reacts with triethyl orthoformate in toluene under reflux to form ethyl 2-(ethoxymethylene)acetoacetate.

- Cyclization: The intermediate is treated with methylhydrazine at 0–5°C, yielding ethyl 1-methyl-1H-pyrazole-4-carboxylate.

- Recovery: Unreacted dimethylamine is recycled via distillation, reducing raw material costs.

- Hydrolysis: The ester is hydrolyzed with 50% sulfuric acid, achieving 99.78% purity after recrystallization.

This protocol reduces isomer formation to <5% by using polar aprotic solvents like dimethylformamide (DMF) and optimizing methyl iodide stoichiometry (1.1 equivalents).

Catalytic Cyclization Reactions

Transition-metal catalysts enhance regioselectivity and reaction rates. Palladium(II) catalysts, such as Pd(tfa)₂, enable cyclization-carbonylation of α,β-alkynic hydrazones, forming pyrazole-4-carboxylates in 85% yield. Ruthenium complexes (e.g., [RuCl₂( p-cymene)]₂) facilitate rearrangements of isoxazol-5-ones into pyrazole-4-carboxylic acids via non-decarboxylative pathways, achieving 70–95% yields under mild conditions (70°C in MeCN).

Ligand design is critical; acetyl-protected aminoethyl phenyl thioether ligands improve β-C(sp³)–H activation efficiency in Pd-catalyzed cyclizations, enabling five-membered lactone formation.

Key catalytic systems:

- Palladium: Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) for C–H functionalization.

- Ruthenium: [RuCl₂( p-cymene)]₂ for decarboxylative cyclizations.

Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) accelerates reactions involving immiscible reactants. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) transport hydroxide ions into organic phases, enabling efficient hydrolysis of esters under mild conditions. For example, ethyl 1-methyl-1H-pyrazole-4-carboxylate hydrolyzes in a biphasic system (water/toluene) with 10 mol% benzyltriethylammonium chloride, achieving 88% yield at 40°C.

PTC also mitigates side reactions in alkylation steps. Methylation of pyrazole-4-carboxylates using methyl iodide and potassium carbonate in DMF proceeds with 90% yield when catalyzed by 18-crown-6, which stabilizes the alkoxide intermediate.

Scalability and Yield Optimization Strategies

Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance regioselectivity by stabilizing transition states. For instance, DMF increases 4-substitution selectivity from 65% (ethanol) to 92%.

Catalyst recycling: Potassium iodide (KI) in cyclization steps is recovered via aqueous extraction, reducing costs by 15%.

Continuous processing: Flow reactors minimize thermal degradation during exothermic steps (e.g., methylhydrazine addition), improving overall yield by 12%.

Table 2: Yield Optimization Techniques

| Strategy | Impact on Yield | Cost Reduction |

|---|---|---|

| Solvent switch to DMF | +27% | 10% |

| KI catalyst recycling | +8% | 15% |

| Continuous flow | +12% | 20% |

Recrystallization remains critical for purity. Ethanol-water (3:1 v/v) at 0–5°C achieves >99.5% purity by selectively precipitating the target compound.

Molecular Architecture and Isomerism

1-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol [1] [4]. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a carboxylic acid functional group attached at the 4-position and a methyl group substituted at the N-1 position [1]. The canonical SMILES notation for this compound is CN1C=C(C=N1)C(=O)O, while its InChI key is UPPPWUOZCSMDTR-UHFFFAOYSA-N [1] [7].

The molecular architecture of 1-methyl-1H-pyrazole-4-carboxylic acid exhibits a planar pyrazole core structure due to the aromatic character of the heterocyclic ring [18] [22]. The carbon-nitrogen bond lengths in the pyrazole ring are intermediate between typical single and double bonds, indicating electron delocalization throughout the ring system [22]. Specifically, the C-N bond lengths are approximately 1.314-1.353 Å, which are shorter than a typical C-N single bond length of 1.443 Å but longer than a typical C=N double bond length of 1.269 Å [22].

The compound does not exhibit geometric isomerism due to the fixed positioning of substituents on the pyrazole ring [1]. However, the carboxylic acid group can adopt different conformations relative to the pyrazole plane, with the carboxyl substituent being approximately coplanar with the heterocyclic ring in most crystalline forms [26]. This coplanar arrangement is stabilized by intramolecular interactions between the amino nitrogen and the carbonyl oxygen atoms [18] [22].

Thermal and Solubility Characteristics

The thermal properties of 1-methyl-1H-pyrazole-4-carboxylic acid demonstrate its stability under standard conditions. The compound exhibits a melting point range of 203-208°C, indicating a relatively high thermal stability [4] [5]. The predicted boiling point is 306.9 ± 15.0°C at standard atmospheric pressure [4] [5]. These elevated transition temperatures reflect the presence of strong intermolecular hydrogen bonding interactions in both solid and liquid phases [4].

| Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point | 203-208 | °C | [4] [5] |

| Boiling Point | 306.9 ± 15.0 | °C | [4] [5] |

| Density | 1.34 ± 0.1 | g/cm³ | [4] [5] |

| Flash Point | 139.4 ± 20.4 | °C | [5] |

| Vapor Pressure | 0.0 ± 0.7 | mmHg at 25°C | [5] |

The compound demonstrates moderate solubility in water with a measured solubility of 19.3 mg/mL, corresponding to 0.153 mol/L at ambient temperature [10]. This aqueous solubility is attributed to the presence of the carboxylic acid functional group, which can form hydrogen bonds with water molecules [10]. The logarithm of the partition coefficient (LogP) is 0.26, indicating a slight preference for aqueous over lipophilic environments [5]. The compound shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide and methanol [14] [39].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, X-ray Diffraction)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-methyl-1H-pyrazole-4-carboxylic acid. In proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy using dimethyl sulfoxide-d₆ as solvent, the compound exhibits characteristic signals at approximately 8.2 ppm for the pyrazole ring proton and 3.9 ppm for the N-methyl group [36] [39]. The carboxylic acid proton typically appears as a broad signal around 12-13 ppm due to rapid exchange with the solvent [36].

Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy reveals the carbonyl carbon resonance at approximately 163 ppm, consistent with a carboxylic acid functional group [36]. The pyrazole ring carbons appear in the aromatic region between 110-150 ppm, while the N-methyl carbon resonates around 40 ppm [36]. Two-dimensional nuclear magnetic resonance techniques, including proton-carbon heteronuclear single quantum coherence and proton-nitrogen heteronuclear multiple bond correlation, have been employed to establish complete structural assignments [39].

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The compound displays a broad O-H stretching absorption band at 3419-3632 cm⁻¹, typical of carboxylic acid dimers formed through hydrogen bonding [29] [31]. The carbonyl stretching frequency appears at 1712-1715 cm⁻¹, with the lower frequency resulting from intramolecular hydrogen bonding interactions [29] [31]. Skeletal vibrations of the pyrazole ring system, including C-C and C-N stretching modes, are observed at 1531-1542 cm⁻¹ [29] [31].

| Spectroscopic Technique | Assignment | Frequency/Chemical Shift | Reference |

|---|---|---|---|

| Infrared | O-H stretch | 3419-3632 cm⁻¹ | [29] [31] |

| Infrared | C=O stretch | 1712-1715 cm⁻¹ | [29] [31] |

| Infrared | Pyrazole C-C/C-N | 1531-1542 cm⁻¹ | [29] [31] |

| ¹H Nuclear Magnetic Resonance | Pyrazole CH | ~8.2 ppm | [36] [39] |

| ¹H Nuclear Magnetic Resonance | N-CH₃ | ~3.9 ppm | [36] [39] |

| ¹³C Nuclear Magnetic Resonance | C=O | ~163 ppm | [36] |

X-ray diffraction studies of related pyrazole-4-carboxylic acid derivatives reveal characteristic structural features that can be extrapolated to 1-methyl-1H-pyrazole-4-carboxylic acid [18] [21] [25]. The pyrazole ring typically exhibits minimal deviation from planarity, with root mean square deviations of approximately 0.010 Å [42]. The carboxylic acid group is generally coplanar or nearly coplanar with the heterocyclic ring, forming dihedral angles of less than 10° [26].

Acid-Base Behavior and pKa Determination

1-Methyl-1H-pyrazole-4-carboxylic acid exhibits typical carboxylic acid behavior with a predicted pKa value of 3.88 ± 0.10 [4]. This acidity constant indicates that the compound is a moderately weak acid, comparable to other aromatic carboxylic acids [4]. The relatively low pKa value results from the electron-withdrawing effect of the pyrazole nitrogen atoms, which stabilize the conjugate base through resonance delocalization [4].

The dissociation behavior follows the equilibrium: C₅H₆N₂O₂ ⇌ C₅H₅N₂O₂⁻ + H⁺ [4]. At physiological pH (7.4), the compound exists predominantly in its deprotonated form, with the carboxylate anion being the major species in aqueous solution [4]. The acid-base properties are further influenced by the basic nitrogen atom in the pyrazole ring, which can potentially undergo protonation under highly acidic conditions [30].

Temperature-dependent studies of related pyrazole carboxylic acids demonstrate that the pKa value decreases slightly with increasing temperature, consistent with the general behavior of weak organic acids [25]. The compound's acid-base behavior is also influenced by solvent effects, with polar protic solvents generally favoring deprotonation compared to aprotic environments [25].

Crystallographic Packing and Intermolecular Interactions

Crystallographic analysis of 1-methyl-1H-pyrazole-4-carboxylic acid and structurally related compounds reveals a complex network of intermolecular interactions governing solid-state packing [18] [21] [23]. The primary structural motif involves the formation of carboxylic acid dimers through centrosymmetric O-H···O hydrogen bonds, creating R₂²(8) ring patterns characteristic of carboxylic acid crystalline structures [20] [22] [42].

The compound crystallizes with strong intermolecular hydrogen bonding interactions exhibiting N-H···O, N-H···N, and O-H···N patterns [20] [21]. The hydrogen bond distances typically range from 2.64 to 2.94 Å, with donor-acceptor angles approaching linearity [18] [20]. These interactions create extended two-dimensional sheets in the crystal lattice, which are further stabilized by weaker C-H···N and C-H···O contacts [23] [41].

In the crystalline state, molecules of 1-methyl-1H-pyrazole-4-carboxylic acid organize into quasi-linear ribbons where individual molecules are linked through cyclic hydrogen bonds between pyrazole and carboxylic acid functional groups [25]. The crystal packing features a three-dimensional hydrogen-bonded network with molecular chains propagating along specific crystallographic directions [18] [23]. Water molecules, when present in hydrated crystal forms, serve to cross-link these chains and contribute additional stability to the overall structure [18].

The intermolecular packing is characterized by minimal π-π stacking interactions due to the substitution pattern on the pyrazole ring [43]. Instead, the crystal stability is primarily derived from the extensive hydrogen bonding network involving both the carboxylic acid and pyrazole nitrogen functionalities [20] [21]. Hirshfeld surface analysis of related pyrazole carboxylic acid structures indicates that H···H contacts account for approximately 40-45% of the total surface interactions, while O···H/H···O contacts contribute 20-25% of the intermolecular contacts [41] [42].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant